1-(4-chlorobenzyl)-4-phenylpiperazine
Overview
Description
1-(4-chlorobenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 4-chlorobenzyl group and a phenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-chlorobenzyl)-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, organic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzyl or phenyl groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-phenylpiperazine can be compared to other similar compounds, such as:
1-(4-chlorobenzyl)piperazine: Lacks the phenyl group, which may result in different pharmacological properties.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: Contains a pyrimidine moiety, leading to distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSMRSKOCAHPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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